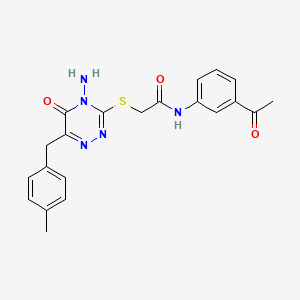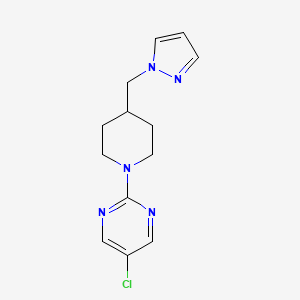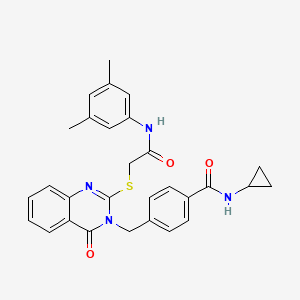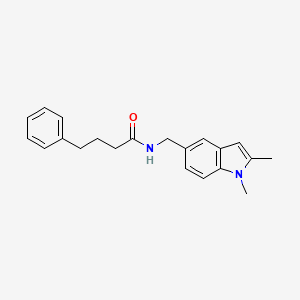![molecular formula C21H22N4O4 B2489555 (4-(2,3-Dimethoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 1396564-31-0](/img/structure/B2489555.png)
(4-(2,3-Dimethoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic molecules like this typically involves multi-step chemical reactions, starting from simpler precursor molecules. While specific synthesis details for this compound are not directly available, analogous compounds are often synthesized through reactions involving the formation of pyrazole and piperazine derivatives, followed by coupling reactions with appropriate methanone derivatives to achieve the final structure. For instance, the synthesis of pyrazole carboxamide derivatives containing a piperazine moiety involves IR, 1H NMR, and HRMS spectroscopy for structure confirmation (Lv et al., 2013).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple heteroatoms (N, O) within the piperazine, pyrazolo[1,5-a]pyridine, and methanone frameworks, contributing to the molecule's chemical reactivity and interaction potential. X-ray crystallography is a common method used for structural characterization, providing insights into the compound's conformation and molecular geometry. An example includes the structural exploration of similar bioactive heterocycles through X-ray diffraction studies (Prasad et al., 2018).
Chemical Reactions and Properties
This compound's chemical reactions and properties can be influenced by the functional groups present. The piperazine moiety contributes basicity, enabling reactions such as alkylation or acylation. The pyrazolo[1,5-a]pyridine section may engage in nucleophilic substitution reactions. The overall reactivity pattern of such molecules can include ligand exchange processes, contributing to their biological activity. For example, a study on novel pyrazole derivatives highlighted their antimicrobial and anticancer potential, demonstrating the chemical reactivity's role in biological applications (Hafez et al., 2016).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and crystalline form, are determined by its molecular structure. These properties are crucial for the compound's application in drug formulation, affecting its stability, delivery, and bioavailability. Analytical techniques like Differential Scanning Calorimetry (DSC) and solubility studies in various solvents can provide this information. For instance, the synthesis and crystal structure of related compounds have been studied to understand their solid-state properties and solubility (Cao et al., 2010).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-28-18-8-5-6-15(19(18)29-2)20(26)23-10-12-24(13-11-23)21(27)16-14-22-25-9-4-3-7-17(16)25/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNNMZGCTISOTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2,3-Dimethoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2489474.png)

![[1-(3,4-dimethoxyphenethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol](/img/structure/B2489478.png)


![3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B2489482.png)
![3-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine](/img/structure/B2489484.png)
![2-[7-(4-chlorophenyl)-1-ethyl-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]-N-(3-methylbutyl)acetamide](/img/structure/B2489485.png)


![6-chloro-N-[1-(thiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2489493.png)
![3-(4-bromophenyl)-3-hydroxy-1-(2-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2489495.png)